molecular formula C5H5ClN2O B571059 2-(Aminooxy)-5-chloropyridine CAS No. 119809-46-0

2-(Aminooxy)-5-chloropyridine

Cat. No.: B571059
CAS No.: 119809-46-0
M. Wt: 144.558
InChI Key: ITRUCFASMNHJOZ-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine (CAS: 1072-98-6, EC: 214-020-4) is a halogenated pyridine derivative with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol. It is a solid compound with a melting point of 133–136°C and is noted for its solubility in water .

Properties

CAS No.

119809-46-0

Molecular Formula

C5H5ClN2O

Molecular Weight

144.558

IUPAC Name

O-(5-chloropyridin-2-yl)hydroxylamine

InChI

InChI=1S/C5H5ClN2O/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2

InChI Key

ITRUCFASMNHJOZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)ON

Synonyms

Pyridine, 2-(aminooxy)-5-chloro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Properties

X-ray crystallography reveals that 2-amino-5-chloropyridine forms co-crystals with carboxylic acids. For example, its 1:1 co-crystal with benzoic acid (C₅H₅ClN₂·C₇H₆O₂) crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 17.6114 Å, b = 5.3442 Å, c = 12.4774 Å, and β = 100.161° .

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The table below compares key properties of 2-amino-5-chloropyridine with other substituted pyridines:

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Properties/Applications References
2-Amino-5-chloropyridine 1072-98-6 C₅H₅ClN₂ 133–136 Water-soluble; precursor to zopiclone
5-Amino-2-chloropyridine 5350-93-6 C₅H₅ClN₂ Not reported Intermediate in agrochemical synthesis
2-Chloro-5-cyanopyridine 33252-28-7 C₆H₃ClN₂ 96–98 Building block for pharmaceuticals
2-Amino-3-chloro-5-nitropyridine 211308-81-5 C₅H₄ClIN₂ Not reported Used in iodinated pharmaceutical intermediates
5-Chloro-2-hydroxy-3-nitropyridine 5418-51-9 C₅H₃ClN₂O₃ Not reported Nitration intermediate; explosive precursor

Reactivity and Functionalization

  • Electrophilic Substitution: The amino and chloro groups in 2-amino-5-chloropyridine direct further substitutions. For instance, nitration produces 2-amino-3-chloro-5-nitropyridine , while iodination yields 2-amino-5-chloro-3-iodopyridine (CAS: 211308-81-5) .
  • Cyano Derivatives: 5-Chloro-2-cyanopyridine (CAS: 33252-28-7) is synthesized via cyanation reactions and serves as a precursor for antihypertensive agents .

Pharmaceutical Relevance

  • Zopiclone: A sedative-hypnotic derived from 2-amino-5-chloropyridine .
  • 5-Chloro-2-cyanopyridine: Used in synthesizing kinase inhibitors .

Key Research Findings

Crystallographic Diversity: Co-crystals of 2-amino-5-chloropyridine with carboxylic acids exhibit distinct packing modes compared to halogenated analogs, influencing solubility and bioavailability .

Synthetic Versatility: The amino group in 2-amino-5-chloropyridine allows for regioselective functionalization, unlike 5-amino-2-chloropyridine, where steric hindrance limits reactivity .

Safety Profile: Unlike nitro-substituted derivatives (e.g., 2-amino-3-chloro-5-nitropyridine), 2-amino-5-chloropyridine lacks explosive tendencies, making it safer for industrial use .

Preparation Methods

Protonation-Directed Selectivity

The chlorination of pyridine derivatives in strongly acidic media represents a cornerstone strategy for regioselective functionalization. In the synthesis of 2-amino-5-chloropyridine, US3985759A demonstrates that a Hammett acidity function (H₀) below -3.5 ensures near-complete protonation of the pyridine ring, directing electrophilic chlorination to the 5-position. This protonation stabilizes the intermediate arenium ion, favoring mono-chlorination over di-chlorination by a factor of 10:1 under optimal conditions.

Reaction Conditions:

  • Temperature: 0–25°C

  • Chlorinating agent: Cl₂ gas or SO₂Cl₂

  • Acid system: H₂SO₄/HCl (H₀ = -4.2)

  • Yield: 85–92% mono-chlorinated product

Oxidative Chlorination with Hypochlorite

Sodium Hypochlorite/HCl Systems

CN106432069A introduces a two-phase chlorination method using NaClO and HCl, which generates in situ Cl₂ while minimizing gaseous chlorine handling. For 2-amino-5-chloropyridine synthesis:

  • Chlorination Stage:

    • 2-Aminopyridine (1.0 equiv) reacts with NaClO (1.2 equiv) in 10% HCl at 10°C for 2 hr

    • Temperature increased to 25°C for 4 hr to complete mono-chlorination

  • Workup:

    • pH adjustment to >8 precipitates unreacted starting material

    • Dichloroethane extraction isolates 2-amino-5-chloropyridine in 72% yield

Advantages:

  • Utilizes waste HCl from chlorination processes

  • Avoids direct Cl₂ gas handling

  • Reduces dichloride byproducts to <5%

Comparative Analysis of Methods

MethodChlorinating AgentAcid SystemTemp RangeYieldByproducts
Strong Acid ChlorinationCl₂ gasH₂SO₄/HCl (H₀=-4.2)0–25°C85–92%3,5-Dichloro (3–8%)
Hypochlorite OxidationNaClO/HCl10% HCl10–25°C72%Dichloro (5%), Unreacted (18%)

Key trade-offs emerge:

  • Cl₂ gas methods offer higher yields but require stringent gas handling

  • Hypochlorite systems are safer but necessitate precise pH control to prevent over-oxidation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-chloropyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Direct ammoniation : Reacting 2-chloropyridine derivatives with ammonia under controlled temperatures (e.g., 200°C) to substitute chlorine with an amino group. This method may co-produce isomers like 2-amino-3-chloropyridine, requiring purification via recrystallization or chromatography .
  • Stepwise chlorination/ammoniation : Chlorination of pyridine precursors followed by ammoniation. For example, α-pyridone derivatives can undergo chlorination (e.g., using PCl₅) and subsequent ammoniation to yield the target compound .
  • Solvent systems : Reactions in methanol or dichloromethane at low temperatures (0–5°C) improve selectivity, as seen in analogous syntheses of pyridine derivatives .
    • Key Data :
MethodTemperatureYieldByproducts
Direct ammoniation200°CModerate2-amino-3-chloropyridine
Stepwise synthesisVariesHighRequires purification

Q. Which analytical techniques are most effective for characterizing 2-amino-5-chloropyridine and its derivatives?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the amino group (-NH₂) resonates at δ 5.5–6.0 ppm in DMSO-d₆ .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions. The monoclinic crystal structure (space group P2₁/c) of 2-amino-5-chloropyridine–benzoic acid cocrystal shows a = 17.6114 Å, b = 5.3442 Å, and β = 100.161° .
  • Melting point analysis : Pure 2-amino-5-chloropyridine melts at 133–136°C, while impurities (e.g., 3-chloro isomer) lower the observed range .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of nucleophilic substitution in 2-chloro-5-fluoropyridine derivatives?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of ammonia, favoring amino substitution at the 2-position.
  • Low temperatures (0–5°C) reduce side reactions (e.g., oxidation or reduction) during ammoniation, as demonstrated in analogous fluoropyridine syntheses .
  • Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, guiding solvent selection .

Q. What insights does crystallographic data provide about the intermolecular interactions of 2-amino-5-chloropyridine in cocrystal systems?

  • Methodology :

  • Single-crystal X-ray diffraction : The cocrystal with benzoic acid (1:1 ratio) reveals N–H···O hydrogen bonds (2.87 Å) between the amino group and carboxylic acid, stabilizing the lattice .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) and their contribution to crystal packing .

Q. How does 2-amino-5-chloropyridine behave under thermal stress or acidic/basic conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Decomposition begins at ~200°C, releasing HCl and NH₃ gases, as observed in safety data for related chloropyridines .
  • pH stability studies : The compound hydrolyzes in strong acids (pH < 2) or bases (pH > 12), forming 5-chloropyridin-2-ol. Monitor via HPLC or UV-Vis spectroscopy .

Q. What strategies mitigate contradictions in reported melting points or spectral data for 2-amino-5-chloropyridine?

  • Methodology :

  • Reproducibility checks : Validate synthesis and purification protocols across labs. For example, discrepancies in melting points (133–136°C vs. 72–73.5°C for isomers) arise from incomplete separation of 2-amino-6-chloropyridine .
  • Cross-validation with multiple techniques : Combine NMR, IR, and mass spectrometry to confirm molecular identity .

Data-Driven Insights

  • Synthetic Optimization :

    ParameterOptimal ConditionImpact on Yield
    Ammonia concentration25–30% aqueousMaximizes substitution
    Reaction time6–8 hoursReduces byproducts
  • Crystallographic Parameters (Cocrystal: C₅H₅ClN₂·C₇H₆O₂) :

    Lattice ParameterValue (Å)Angle (°)
    a17.6114β = 100.161
    b5.3442
    c12.4774

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